molecular formula C9H13N3O2 B8508604 5-Amino-6-methylamino-nicotinic acid ethyl ester

5-Amino-6-methylamino-nicotinic acid ethyl ester

Cat. No. B8508604
M. Wt: 195.22 g/mol
InChI Key: AVOMPSKTTCTTSQ-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

5-Amino-6-methylamino-nicotinic acid ethyl ester (723 mg) was prepared by following General Procedure B starting from 6-methylamino-5-nitro-nicotinic acid ethyl ester (911 mg) and Pd/C (10% by weight, 90 mg). The crude product was used in the next step without further purification.
Quantity
911 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([NH:14][CH3:15])=[N:7][CH:6]=1)[CH3:2]>[Pd]>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([NH2:11])[C:8]([NH:14][CH3:15])=[N:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
911 mg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)[N+](=O)[O-])NC)=O
Step Two
Name
Quantity
90 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)N)NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 723 mg
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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